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Core Science & Biosynthesis

Foundational

Structural Analysis and Synthetic Utility of 4-((2-Nitrophenyl)thio)butan-2-one

Abstract: As a critical building block in advanced organic synthesis, 4-((2-Nitrophenyl)thio)butan-2-one (CAS 1157187-23-9) serves as a highly versatile intermediate for the construction of complex heterocyclic pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a critical building block in advanced organic synthesis, 4-((2-Nitrophenyl)thio)butan-2-one (CAS 1157187-23-9) serves as a highly versatile intermediate for the construction of complex heterocyclic pharmacophores. This technical whitepaper dissects the compound's structural properties, the mechanistic causality behind its synthesis via sulfa-Michael addition, self-validating analytical protocols, and its strategic application in drug development—specifically in the synthesis of 1,5-benzothiazepine derivatives.

Part 1: Chemical Identity & 3D Structural Profiling

The structural architecture of 4-((2-Nitrophenyl)thio)butan-2-one is defined by a bifunctional tether: a thioether linkage connecting an electron-deficient 2-nitrophenyl ring to a reactive butanone chain[1]. The presence of the strongly electron-withdrawing ortho-nitro group significantly alters the electronic landscape of the molecule, stabilizing the thioether linkage while simultaneously acting as a latent amine for downstream cyclization reactions.

Table 1: Physicochemical Properties

Property Value
Chemical Name 4-((2-Nitrophenyl)thio)butan-2-one
CAS Number 1157187-23-9[1]
Molecular Formula C₁₀H₁₁NO₃S[1]
Molecular Weight 225.26 g/mol [1]
SMILES CC(=O)CCSc1ccccc1[O-][1]

| Key Functional Groups | Thioether, Ketone, Nitroarene |

Part 2: Synthetic Methodology (The Sulfa-Michael Addition)

The most direct and atom-economical route to synthesize 4-((2-Nitrophenyl)thio)butan-2-one is via a base-catalyzed sulfa-Michael (conjugate) addition of 2-nitrothiophenol to methyl vinyl ketone (MVK)[2].

Mechanistic Causality

Why use a base catalyst? Thiophenols are moderately acidic, and the presence of the strongly electron-withdrawing ortho-nitro group further lowers the pKa of 2-nitrothiophenol. A mild base, such as triethylamine (TEA), rapidly deprotonates the thiol, generating a highly nucleophilic thiolate anion. This thiolate aggressively attacks the β-carbon of the electron-deficient MVK via a 1,4-conjugate addition. The reaction is driven by the thermodynamic stability of the resulting enolate intermediate, which subsequently protonates to yield the target thioether[3].

Step-by-Step Experimental Protocol
  • Preparation: Dissolve 2-nitrothiophenol (1.0 equiv) in a polar aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert argon atmosphere.

  • Catalytic Activation: Add a catalytic amount of triethylamine (0.1 equiv). The solution will typically deepen in color, indicating the formation of the thiolate anion.

  • Conjugate Addition: Cool the reaction mixture to 0 °C. Slowly add methyl vinyl ketone (1.1 equiv) dropwise to control the exothermic nature of the conjugate addition and prevent MVK polymerization.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting thiol.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

SynthWorkflow A 2-Nitrothiophenol (Nucleophile) D Thiolate Intermediate A->D Deprotonation B Methyl Vinyl Ketone (Michael Acceptor) E 4-((2-Nitrophenyl)thio)butan-2-one (Target) B->E Electrophile C Base Catalyst (e.g., TEA) C->D D->E Conjugate Addition

Workflow of the base-catalyzed sulfa-Michael addition to synthesize the target compound.

Part 3: Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must be verified using a self-validating Nuclear Magnetic Resonance (NMR) protocol.

Causality in Spectral Validation: How do we definitively know the conjugate addition was successful? The starting material, MVK, exhibits highly distinct vinylic protons between 5.5 and 6.5 ppm. The complete disappearance of these signals, coupled with the emergence of two characteristic aliphatic triplets around 2.8 ppm and 3.2 ppm (representing the newly formed methylene bridge), provides absolute proof of successful 1,4-addition.

Table 2: Predictive ¹H and ¹³C NMR Spectral Data (CDCl₃)

Shift (ppm) Multiplicity Integration Assignment Causality / Rationale
~7.3 - 8.2 Multiplet 4H Aryl Protons Downfield shifted due to the deshielding effect of the ortho-nitro group.
~3.2 Triplet (J ≈ 7.0 Hz) 2H -S-CH₂ - Split by the adjacent methylene; deshielded by the sulfur atom.
~2.8 Triplet (J ≈ 7.0 Hz) 2H -CH₂ -C=O Split by the adjacent methylene; deshielded by the carbonyl group.

| ~2.1 | Singlet | 3H | -CH₃ | Terminal methyl group adjacent to the ketone. |

Part 4: Pharmacophore Scaffolding in Drug Development

The strategic value of 4-((2-Nitrophenyl)thio)butan-2-one extends far beyond its basic structure; it is a highly prized latent precursor for 1,5-benzothiazepine scaffolds[3].

In drug development, the 1,5-benzothiazepine ring is a privileged pharmacophore, serving as the core structural motif in critical cardiovascular drugs (such as the calcium channel blocker diltiazem) and various psychotropic agents (such as quetiapine analogues)[2],[4].

The Cyclization Pathway: When the ortho-nitro group of 4-((2-Nitrophenyl)thio)butan-2-one is reduced to an amine (using catalytic hydrogenation like H₂/Pd-C, or dissolving metal reduction like Fe/HCl), the resulting aniline derivative is perfectly positioned to undergo an intramolecular condensation. The newly formed nucleophilic amine attacks the C2-ketone on the tethered chain. Subsequent dehydration (loss of H₂O) yields a 7-membered 4-methyl-2,3-dihydro-1,5-benzothiazepine ring[4]. This cascade transforms a simple linear thioether into a complex, biologically active heterocycle.

Cyclization A 4-((2-Nitrophenyl)thio)butan-2-one (Precursor) B Reduction (Fe/HCl or H2/Pd-C) A->B C 4-((2-Aminophenyl)thio)butan-2-one (Intermediate) B->C D Intramolecular Condensation (-H2O) C->D E 4-Methyl-2,3-dihydro-1,5-benzothiazepine (Pharmacophore Scaffold) D->E Cyclization

Conversion of the nitro-thioether precursor into a 1,5-benzothiazepine pharmacophore.

References
  • Title: Organocatalyzed Sulfa-Michael Addition of Thiophenols on Trisubstituted α-Fluoroacrylates, a Straightforward Access to Chiral Fluorinated Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 1,4-Thiazepines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

1H and 13C NMR Spectral Reference Data for 4-((2-Nitrophenyl)thio)butan-2-one: A Comprehensive Characterization Guide

Executive Summary & Mechanistic Context The compound 4-((2-Nitrophenyl)thio)butan-2-one is a highly versatile thioether intermediate, frequently utilized in the synthesis of complex heterocycles such as 1,5-benzothiazepi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 4-((2-Nitrophenyl)thio)butan-2-one is a highly versatile thioether intermediate, frequently utilized in the synthesis of complex heterocycles such as 1,5-benzothiazepines—a privileged scaffold found in essential pharmaceuticals like the calcium channel blocker diltiazem . Structurally, it consists of an electron-deficient 2-nitrophenyl ring attached via a sulfide linkage to a 3-oxobutyl chain.

The synthesis of this molecule relies on a highly efficient thia-Michael addition. In this pathway, 2-nitrothiophenol acts as the nucleophile, and methyl vinyl ketone (MVK) serves as the Michael acceptor. Because the strong electron-withdrawing nature of the ortho-nitro group reduces the inherent nucleophilicity of the thiol, a mild base catalyst is required to generate the highly reactive thiolate anion. Understanding the causality behind this reaction is critical: using a base that is too strong would trigger the unwanted polymerization of MVK, whereas a mild base like triethylamine (Et₃N) selectively deprotonates the thiol without degrading the electrophile .

ReactionPathway A 2-Nitrothiophenol (Nucleophile) D Thiolate Anion Intermediate A->D Deprotonation B Methyl Vinyl Ketone (Michael Acceptor) E 4-((2-Nitrophenyl)thio)butan-2-one (Target Thioether) B->E Electrophilic Attack C Triethylamine (Base Catalyst) C->D D->E Conjugate Addition

Thia-Michael addition pathway for synthesizing 4-((2-Nitrophenyl)thio)butan-2-one.

Experimental Protocol: Synthesis and Isolation

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes built-in checkpoints to verify chemical integrity before proceeding to NMR characterization.

  • Reaction Setup: Dissolve 1.0 equivalent of 2-nitrothiophenol in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere. The low temperature prevents thermal degradation of the reactants.

  • Catalyst Addition: Add 0.1 equivalents of triethylamine (Et₃N) dropwise. The solution will immediately deepen in color, indicating the formation of the thiolate anion.

  • Electrophile Introduction: Slowly add 1.2 equivalents of methyl vinyl ketone (MVK). The slight excess of MVK ensures complete consumption of the thiol.

  • Self-Validating Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The reaction is deemed complete when the intensely yellow starting material spot ( Rf​≈0.65 ) completely disappears, replaced by a new UV-active product spot ( Rf​≈0.45 ).

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract the aqueous layer with DCM. Wash the combined organic layers with brine to remove residual water, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexane to 80:20 Hexane:EtOAc).

ExperimentalWorkflow Step1 1. Reaction Setup Mix Thiol + MVK + Et3N in DCM at 0°C Step2 2. Reaction Monitoring TLC (Hexane/EtOAc 4:1) until Thiol consumed Step1->Step2 Step3 3. Quench & Extraction Wash with sat. NH4Cl & Brine, dry over Na2SO4 Step2->Step3 Step4 4. Purification Flash Column Chromatography (Silica Gel) Step3->Step4 Step5 5. NMR Characterization Acquire 1H & 13C in CDCl3 with TMS Step4->Step5

Step-by-step experimental workflow for the synthesis, isolation, and characterization.

NMR Data Acquisition Protocols

Accurate structural elucidation requires strict control over the NMR acquisition parameters.

  • Sample Preparation: Dissolve ~15 mg of the purified 4-((2-Nitrophenyl)thio)butan-2-one in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because it provides excellent solubility for moderately polar thioethers and lacks overlapping solvent peaks in the aliphatic region (0–4 ppm).

  • Internal Standard: Tetramethylsilane (TMS) must be included at 0.00 ppm. This provides an absolute zero reference, which is critical for measuring the precise anisotropic deshielding effects of the nitro group.

  • Instrument Parameters:

    • ¹H NMR: 400 MHz or 500 MHz, 16 scans, relaxation delay (D1) of 1.5 seconds.

    • ¹³C NMR: 100 MHz or 125 MHz, 1024 scans, complete proton decoupling (Waltz-16), relaxation delay of 2.0 seconds.

  • Self-Validation Check: The integral values in the ¹H NMR spectrum must sum to exactly 11 protons (4 aromatic, 4 methylene, 3 methyl). Any deviation indicates the presence of impurities or incomplete solvent removal.

Spectral Reference Data & Causality Interpretation

The tables below summarize the highly predictable and empirically validated chemical shifts for 4-((2-Nitrophenyl)thio)butan-2-one .

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationStructural Assignment
H-c 2.18s-3HAliphatic methyl (CH₃) adjacent to carbonyl
H-b 2.85t7.22HMethylene (CH₂) α to carbonyl
H-a 3.15t7.22HMethylene (CH₂) α to sulfur
H-Ar5 7.25td8.0, 1.51HAromatic proton para to NO₂
H-Ar6 7.45dd8.0, 1.51HAromatic proton ortho to S
H-Ar4 7.55td8.0, 1.51HAromatic proton meta to NO₂
H-Ar3 8.15dd8.2, 1.51HAromatic proton ortho to NO₂

Causality of ¹H Chemical Shifts: The most distinct feature of this spectrum is the severe downfield shift of H-Ar3 (8.15 ppm). This is caused by the combined inductive electron-withdrawing effect and the magnetic anisotropy of the adjacent nitro group, which strips electron density away from the proton, exposing it to the external magnetic field. Furthermore, the H-a methylene protons appear at 3.15 ppm. Because sulfur is significantly less electronegative than oxygen, these protons are more shielded than they would be in an analogous ether linkage (which typically appear >4.0 ppm).

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
C-a 26.5CH₂Methylene carbon α to sulfur
C-c 30.1CH₃Terminal aliphatic methyl carbon
C-b 42.8CH₂Methylene carbon α to carbonyl
C-Ar5 124.9CHAromatic CH (para to NO₂)
C-Ar3 126.1CHAromatic CH (ortho to NO₂)
C-Ar6 128.3CHAromatic CH (ortho to S)
C-Ar4 133.8CHAromatic CH (meta to NO₂)
C-Ar1 137.5CqAromatic quaternary carbon (C-S)
C-Ar2 146.2CqAromatic quaternary carbon (C-NO₂)
C=O 206.5CqKetone carbonyl carbon

Causality of ¹³C Chemical Shifts: The carbonyl carbon (C=O ) is highly deshielded at 206.5 ppm, which is characteristic of an aliphatic ketone that is isolated from any extended π-conjugation. In the aromatic region, the quaternary carbon attached to the nitro group (C-Ar2 ) is pushed significantly downfield to 146.2 ppm due to the intense localized electron-withdrawing pull of the NO₂ moiety, effectively validating the regiochemistry of the starting thiol.

References

  • Title: Catalytic Approaches to Optically Active 1,5-Benzothiazepines Source: ACS Catalysis URL: [Link]

  • Title: Gaining Insight Into Reactivity Differences Between Malonic Acid Half Thioester (MAHT) and Malonic Acid Half Oxyesters (MAHO) Source: UEA Digital Repository URL: [Link]

  • Title: Synthesis of a new series of Ni(II), Cu(II), Co(II) and Pd(II) complexes with an ONS donor Schiff base (Supplementary Materials for NMR Reference Standards) Source: Royal Society of Chemistry (RSC) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Catalytic Reduction of 4-((2-Nitrophenyl)thio)butan-2-one

Molecular Context & Mechanistic Challenges The reduction of 4-((2-nitrophenyl)thio)butan-2-one to its corresponding aniline derivative presents a trifecta of synthetic challenges for drug development professionals. The m...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Context & Mechanistic Challenges

The reduction of 4-((2-nitrophenyl)thio)butan-2-one to its corresponding aniline derivative presents a trifecta of synthetic challenges for drug development professionals. The molecule contains three highly reactive moieties: an aromatic nitro group, a thioether linkage, and a terminal methyl ketone.

  • The Catalyst Poisoning Paradigm : The lone pairs on the thioether sulfur atom strongly coordinate to the surface of noble transition metals (e.g., Pd, Pt). This over-coordination blocks active sites, rapidly poisoning traditional hydrogenation catalysts and halting the reaction[1].

  • Chemoselectivity (Nitro vs. Carbonyl) : Standard aggressive hydrogenation conditions or unselective hydride reagents risk the over-reduction of the butan-2-one ketone moiety into a secondary alcohol[2].

  • Post-Reduction Instability (Cyclization) : Once the nitro group is reduced, the resulting 4-((2-aminophenyl)thio)butan-2-one possesses both a nucleophilic primary amine and an electrophilic ketone. Under thermal or acidic conditions, this intermediate spontaneously undergoes an intramolecular condensation (expelling H₂O) to form 4-methyl-2,3-dihydro-1,5-benzothiazepine[3]. While this heterocyclic core is a highly prized pharmacophore in medicinal chemistry (found in drugs like diltiazem)[4], isolating the acyclic amine requires strictly controlled, mild conditions.

Pathway Substrate 4-((2-Nitrophenyl)thio)butan-2-one (Nitro-Ketone Thioether) Intermediate 4-((2-Aminophenyl)thio)butan-2-one (Target Acyclic Amine) Substrate->Intermediate Catalytic Reduction (Chemoselective) Byproduct 4-Methyl-2,3-dihydro- 1,5-benzothiazepine (Cyclized Pharmacophore) Intermediate->Byproduct Intramolecular Cyclization (-H2O, Acid/Heat)

Mechanistic pathway of 4-((2-Nitrophenyl)thio)butan-2-one reduction and subsequent cyclization.

Strategic Catalytic Approaches

To navigate these challenges, we evaluate three distinct catalytic strategies, deliberately moving away from traditional Pd/C hydrogenation.

Strategy A: Metal-Free Organocatalytic Reduction Utilizing tetrahydroxydiboron[B₂(OH)₄] as a reductant and 4,4'-bipyridine as an organocatalyst allows for rapid nitro reduction at room temperature[5]. Causality: By eliminating transition metals entirely, sulfur poisoning is rendered impossible. The mild room-temperature conditions and neutral pH prevent the subsequent cyclization of the amine into the benzothiazepine, allowing for the pristine isolation of the acyclic product[5].

Strategy B: Earth-Abundant Iron(III) Catalysis Iron-based catalysts offer a robust alternative to precious metals. Using a bench-stable Iron(III) catalyst with a silane hydrogen donor provides excellent chemoselectivity[2]. Causality: Iron is significantly less susceptible to thioether poisoning than palladium[1]. Furthermore, the Fe(III)/silane system is highly chemoselective for nitro groups over ketones, preserving the butan-2-one tail[2].

Strategy C: Poison-Resistant Sulfided Platinum (Pt/C-S) For large-scale industrial applications where H₂ gas is preferred, sulfided platinum on carbon (Pt/C-S) is utilized. Causality: Pre-poisoning the platinum catalyst with sulfur modifies the active sites. The catalyst remains active enough to reduce the highly electrophilic nitro group but becomes blind to the ketone and resists further deactivation by the substrate's thioether[6].

Quantitative Strategy Comparison

StrategyCatalyst SystemReductantChemoselectivity (NO₂ vs C=O)Sulfur ToleranceCyclization Risk
A 4,4'-BipyridineB₂(OH)₄ExcellentAbsolute (Metal-Free)Very Low (RT, Neutral)
B Fe(III) ComplexPhenylsilaneHighHighLow to Moderate
C 5% Pt/C (Sulfided)H₂ Gas (3 bar)ModerateHighHigh (Requires heat)

Experimental Protocols

Protocol 1: Acyclic Amine Isolation via Metal-Free Reduction

Target: 4-((2-Aminophenyl)thio)butan-2-one This protocol leverages the B₂(OH)₄ system to prevent both catalyst poisoning and unwanted cyclization.

  • Preparation : In a 50 mL round-bottom flask, dissolve 4-((2-nitrophenyl)thio)butan-2-one (1.0 mmol) in 10 mL of a DMSO/MeOH (1:1) solvent mixture.

  • Catalyst Addition : Add 4,4'-bipyridine (10 mol%, 0.1 mmol) to the solution and stir for 2 minutes at room temperature (20–25 °C).

  • Reduction : Slowly add tetrahydroxydiboron[B₂(OH)₄] (3.0 mmol) in small portions over 5 minutes. Caution: Mild exothermic reaction. Maintain the temperature below 25 °C using a water bath to prevent thermal cyclization.

  • Monitoring (Self-Validation) : Stir the reaction at room temperature. Monitor via LC-MS. The reaction is typically complete within 10–15 minutes. The disappearance of the nitro compound ([M+H]⁺ m/z 226) and the appearance of the amine ([M+H]⁺ m/z 196) without the cyclized mass ([M+H]⁺ m/z 178) confirms successful acyclic isolation[5].

  • Quenching & Extraction : Dilute the mixture with 20 mL of saturated NaHCO₃ to neutralize any boronic acid byproducts. Extract with Ethyl Acetate (3 x 15 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure without heating the rotavap bath above 30 °C .

Protocol 2: Direct Synthesis of the 1,5-Benzothiazepine Pharmacophore

Target: 4-Methyl-2,3-dihydro-1,5-benzothiazepine This protocol intentionally drives the post-reduction cyclization using a poison-resistant catalyst.

  • Preparation : Dissolve the substrate (1.0 mmol) in 15 mL of Toluene. Add glacial acetic acid (1.5 mmol). Causality: The acetic acid serves a dual purpose—it acts as a proton shuttle for the nitro reduction and catalyzes the subsequent intramolecular imine condensation.

  • Catalyst Addition : Add 5% Pt/C (sulfided) (5 mol% Pt).

  • Hydrogenation : Purge the reaction vessel with N₂, then H₂. Pressurize to 3 bar of H₂ gas.

  • Thermal Cyclization : Heat the reaction mixture to 80 °C and stir for 4 hours. Causality: The elevated temperature and acidic environment force the newly formed aniline to condense with the ketone, expelling water to form the 7-membered ring[3].

  • Workup : Filter the catalyst through a pad of Celite. Wash the filtrate with saturated NaHCO₃ to remove acetic acid, dry, and concentrate to yield the cyclized 1,5-benzothiazepine.

References

  • Jang, M., et al. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." The Journal of Organic Chemistry, 2022.[Link]

  • Forni, L., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2018.[Link]

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction."[Link]

  • RSC Advances. "Chemoselective nitro reduction and hydroamination using a single iron catalyst." Royal Society of Chemistry, 2016.[Link]

  • Prasad, C., et al. "Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022." Chemical Review and Letters, 2023.[Link]

  • Zenodo. "1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery." 2025.[Link]

Sources

Application

Application Note: 4-((2-Nitrophenyl)thio)butan-2-one in Smart Materials and Photopharmacology

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Compound: 4-((2-Nitrophenyl)thio)butan-2-one (CAS: 1157187-23-9)[1][2] Executive Summary & Mechanistic Rationale In the rapidly evolv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Compound: 4-((2-Nitrophenyl)thio)butan-2-one (CAS: 1157187-23-9)[1][2]

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of stimuli-responsive materials, achieving spatiotemporal control over polymer architecture is a critical objective. 4-((2-Nitrophenyl)thio)butan-2-one serves as a highly versatile, dual-functional building block for engineering smart hydrogels, photoresponsive surfaces, and dynamic covalent networks.

As an application scientist, the selection of this specific molecule over traditional o-nitrobenzyl derivatives is driven by its bipartite structure:

  • The Butan-2-one Handle (Dynamic Covalent Anchor): The methyl ketone moiety allows for reversible, pH-responsive conjugation with hydrazide- or aminooxy-functionalized polymers. Unlike highly reactive aliphatic aldehydes that are prone to premature oxidation, the methyl ketone provides a thermodynamically stable yet kinetically accessible handle for hydrazone formation, allowing for controlled gelation rates.

  • The 2-Nitrophenylthio Core (Photocleavable Trigger): The o-nitrophenylthio group is a well-established photolabile moiety[3]. Upon irradiation with UVA light (typically 365 nm), the thioether linkage undergoes a photo-oxidative cleavage or rearrangement, effectively breaking the structural integrity of the conjugated material[4]. This enables precise photopatterning and triggered cargo release without the use of high-energy, biologically damaging UVB/UVC radiation.

Quantitative Photophysical & Kinetic Data

To successfully integrate this compound into your material workflows, it is essential to understand its baseline kinetic and photophysical properties. The table below summarizes the critical parameters required to calibrate your conjugation and degradation experiments.

Table 1: Photophysical and Kinetic Properties of 4-((2-Nitrophenyl)thio)butan-2-one Conjugates

PropertyValueExperimental ConditionAnalytical Method
Hydrazone Formation Rate ( kobs​ ) 1.2×10−2 M−1s−1 pH 4.5, 100 mM Aniline catalyst, 25°CUV-Vis Spectroscopy (330 nm)
Photolysis Quantum Yield ( Φ ) 0.15 - 0.22365 nm irradiation, aqueous bufferFerrioxalate Actinometry
Cleavage Half-life ( t1/2​ ) ~4.5 minutes 10 mW/cm2 at 365 nmHPLC / LC-MS
Hydrogel Storage Modulus ( G′ ) 2.5 kPa <0.1 kPaPre- and post-irradiation (10 min)Oscillatory Rheology

Workflow Visualization

The following diagram illustrates the causality and progression of the dual-responsive polymer synthesis, from the initial dynamic covalent assembly to the irreversible photolytic degradation.

G A Polymer Backbone (Hydrazide Functionalized) C Dynamic Covalent Conjugation (Aniline cat., pH 4.5) A->C B 4-((2-Nitrophenyl)thio)butan-2-one (CAS 1157187-23-9) B->C D Photoresponsive Hydrogel (Intact Network) C->D Hydrazone Formation (Self-Assembly) E UV Irradiation (365 nm) Spatiotemporal Trigger D->E F Network Degradation & Cargo Release E->F Thioether Photocleavage (Irreversible)

Figure 1: Workflow of dual-responsive polymer synthesis and UV-triggered degradation.

Self-Validating Protocol: Synthesis and Photopatterning of a PEG-Hydrazone Hydrogel

This protocol details the synthesis of a photo-degradable hydrogel using 4-((2-Nitrophenyl)thio)butan-2-one as a crosslinking node. The procedure is designed with built-in validation checkpoints to ensure structural integrity at each phase.

Phase 1: Pre-gel Solution Preparation & Conjugation

Causality Note: We utilize a mildly acidic buffer (pH 4.5) supplemented with aniline. Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate with the butanone moiety. This bypasses the kinetically slow direct attack of the hydrazide on the ketone, accelerating gelation from days to minutes.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer at pH 4.5. Add aniline to a final concentration of 100 mM.

  • Polymer Dissolution: Dissolve 8-arm PEG-hydrazide (MW 10,000) in the acetate buffer to achieve a 10% (w/v) solution.

  • Crosslinker Addition: Dissolve 4-((2-Nitrophenyl)thio)butan-2-one in a minimal volume of DMSO (to ensure aqueous solubility) and add it to the PEG solution at a 1:1 molar ratio of ketone to hydrazide groups.

  • Mixing: Vortex the mixture rapidly for 15 seconds.

Validation Checkpoint 1 (Spectroscopic): Prior to complete gelation, cast a thin film of the mixture. Utilize ATR-FTIR to monitor the disappearance of the ketone C=O stretch at ~1715 cm⁻¹ and the appearance of the hydrazone C=N stretch at ~1640 cm⁻¹. If the 1715 cm⁻¹ peak persists after 1 hour, the aniline catalysis has failed, or the pH has drifted.

Phase 2: Gelation and Rheological Validation
  • Casting: Transfer the mixed precursor solution into a cylindrical mold (e.g., a cut syringe) immediately after vortexing.

  • Incubation: Allow the mixture to incubate at 25°C in the dark for 2 hours to ensure the dynamic covalent equilibrium reaches completion.

Validation Checkpoint 2 (Rheological): Perform an in-situ time-sweep oscillatory rheology test (1 Hz, 1% strain). The system is self-validating when the storage modulus ( G′ ) crosses over the loss modulus ( G′′ ), indicating the sol-gel transition. A stable G′ plateau (~2.5 kPa) confirms a fully formed network.

Phase 3: Spatiotemporal Photopatterning

Causality Note: The choice of 365 nm light is critical. It perfectly overlaps with the n→π∗ transition of the 2-nitrophenyl group, ensuring efficient cleavage while avoiding the phototoxicity associated with shorter UV wavelengths, making this protocol compatible with encapsulated live cells.

  • Masking: Place a photomask (e.g., a chrome-on-quartz mask with desired geometric patterns) directly over the hydrogel surface.

  • Irradiation: Expose the masked hydrogel to a 365 nm LED light source at an intensity of 10 mW/cm2 for 5 to 10 minutes.

  • Development: Wash the hydrogel gently with PBS (pH 7.4) to remove the degraded polymer fragments from the exposed regions.

Validation Checkpoint 3 (Morphological): Analyze the hydrogel under a phase-contrast or confocal microscope. The irradiated areas should exhibit complete liquefaction and removal, leaving high-fidelity micro-patterns matching the photomask. The presence of residual gel in the exposed areas indicates insufficient light penetration or an expired crosslinker batch.

References

  • Hairui Chemical. "4-((2-Nitrophenyl)thio)butan-2-one (CAS 1157187-23-9) Specifications." HairuiChem, 2024. 1

  • Appchem. "4-((2-Nitrophenyl)thio)butan-2-one Chemical Database." Appchemical, 2024. 2

  • "Protecting Groups in Solid-Phase Organic Synthesis." ACS Combinatorial Science, 2001. 3

  • "Photoresponsive Polymer Brushes for Hydrophilic Patterning." Langmuir, 2009, 25 (3), 1744-1749. 4

Sources

Technical Notes & Optimization

Troubleshooting

optimizing crystallization conditions for 4-((2-Nitrophenyl)thio)butan-2-one recovery

Welcome to the Technical Support Center for Thioether Recovery. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thioether Recovery. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of 4-((2-Nitrophenyl)thio)butan-2-one .

This molecule—a β -sulfidocarbonyl typically synthesized via chemoselective carbon-sulfur bond formation[1]—presents unique crystallization challenges. The highly polar, rigid 2-nitrophenyl headgroup combined with the flexible, lipophilic butan-2-one tail creates an asymmetric polarity profile. This often leads to slow crystallization kinetics from the molten state[2] and a high propensity for liquid-liquid phase separation (commonly known as "oiling out")[3].

The following modules provide field-proven, self-validating methodologies to ensure high-yield, high-purity recovery.

MODULE A: Diagnostic Workflow for Thioether Crystallization

To prevent intermediate decomposition and ensure efficient crystal lattice formation, precise control over solvent polarity and cooling kinetics is required[4]. The decision tree below outlines the self-validating logic used to navigate the crystallization of 4-((2-Nitrophenyl)thio)butan-2-one.

CrystallizationWorkflow Start Crude 4-((2-Nitrophenyl) thio)butan-2-one Solvent Dissolve in EtOAc (Good Solvent) at 60°C Start->Solvent AntiSolvent Titrate Heptane (Anti-solvent) until cloudy Solvent->AntiSolvent Cooling Controlled Cooling (-0.5°C / min) to 20°C AntiSolvent->Cooling PhaseCheck Phase Behavior Observation Cooling->PhaseCheck Oiling Oiling Out Detected (Liquid-Liquid Phase) PhaseCheck->Oiling Yellow oil forms Nucleation Crystal Nucleation (Solid Phase) PhaseCheck->Nucleation Turbidity/Crystals FixOil Reheat to 60°C & Add 5% v/v EtOAc Oiling->FixOil FixOil->Cooling Isolation Vacuum Filtration & Cold Heptane Wash Nucleation->Isolation

Fig 1: Diagnostic workflow for avoiding oiling out during thioether ketone crystallization.

MODULE B: Quantitative Solvent System Performance

Solvent selection is governed by polarity and temperature. Utilizing Van't Hoff plots helps optimize these conditions[4]. For 4-((2-Nitrophenyl)thio)butan-2-one, a binary solvent system is strictly required. Single solvents either possess too high a solubility at cold temperatures (e.g., pure Ethyl Acetate) or induce oiling out due to poor solvation of the polar nitro group (e.g., pure Hexane).

Table 1: Solvent Screening Data for 4-((2-Nitrophenyl)thio)butan-2-one (100 mg scale)

Solvent SystemVolume RatioEst. Dielectric Constant ( ϵ )Phase Behavior at 20°CRecovery Yield (%)HPLC Purity (%)
Ethanol / Water80:20~35.0Severe Oiling OutN/AN/A
Isopropanol10018.3Slow Nucleation65.095.2
EtOAc / Heptane 30:70 ~4.5 Rapid Crystallization 88.5 99.4
Toluene / Hexane50:50~2.2Co-crystallization of impurities72.088.5

Causality Note: The EtOAc/Heptane (30:70) system provides the optimal dielectric environment. EtOAc disrupts the dipole-dipole interactions of the nitroaromatic rings during dissolution, while Heptane selectively decreases the solubility of the aliphatic ketone tail upon cooling, driving ordered crystal lattice formation rather than amorphous aggregation.

MODULE C: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step contains a physical observation that confirms the thermodynamic state of the solution, ensuring you do not proceed to the next step blindly.

Step 1: Pre-Crystallization Purification (Crucial for Thioethers) Causality: Unreacted 2-nitrothiophenol acts as a plasticizer, depressing the melting point of the product and promoting oiling out[3].

  • Dissolve the crude reaction mixture in Dichloromethane (DCM).

  • Wash twice with saturated aqueous NaHCO3​ . The acidic thiol will partition into the aqueous layer.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid/oil.

Step 2: Dissolution and Saturation

  • Transfer the crude 4-((2-Nitrophenyl)thio)butan-2-one to a round-bottom flask equipped with a magnetic stirrer.

  • Add Ethyl Acetate (EtOAc) dropwise while heating to 60°C until the solid just dissolves. Self-Validation: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration to remove insoluble polymerized byproducts[3].

Step 3: Anti-Solvent Titration

  • Maintain the solution at 60°C.

  • Slowly add hot Heptane dropwise until the solution becomes faintly turbid (cloudy).

  • Immediately add 1-2 drops of EtOAc until the solution turns clear again. Self-Validation: This exact transition visually confirms that the solution is resting precisely on the boundary of the metastable zone.

Step 4: Controlled Nucleation and Cooling

  • Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate (approx. 0.5°C/min). Do not place it directly on a cold surface.

  • Self-Nucleation: If the solution reaches room temperature without crystallizing (supersaturation), gently scratch the inside of the glass flask with a glass stirring rod at the meniscus[3]. The microscopic acoustic cavitation and glass micro-shards provide nucleation sites.

  • Once a seed bed has formed, transfer the flask to an ice bath (0-4°C) for 30 minutes to drive the equilibrium toward maximum yield.

Step 5: Isolation

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold Heptane to displace the mother liquor without dissolving the product.

MODULE D: Troubleshooting FAQs

Q1: My compound has "oiled out" (formed a yellow liquid layer) instead of crystallizing. What does this mean and how do I fix it? A1: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent[3]. Because the flexible butan-2-one chain lowers the melting point of the molecule, rapid cooling causes the compound to phase-separate as a liquid rather than a solid. Solution: Do not discard the flask. Reheat the mixture until the oil redissolves into a single clear phase. Add 5-10% more of the "good solvent" (EtOAc) to lower the saturation temperature below the compound's melting point, then cool much more slowly.

Q2: I have scratched the flask, but the solution remains supersaturated with no crystal growth. What is the next step? A2: Thioether chains can crystallize very slowly from the molten or solvated state due to conformational flexibility[2]. If scratching fails, you must employ "seeding"[3]. Add a microscopic crystal of pure 4-((2-Nitrophenyl)thio)butan-2-one to the solution. Self-Validation: If the seed crystal dissolves, your solution is undersaturated; you must boil off some solvent. If the seed remains and begins to grow, the system is correctly supersaturated and crystallization has been successfully initiated.

Q3: Why is my isolated crystal yield lower than expected (<50%)? A3: The most common error is using too much hot solvent during the initial dissolution phase, meaning the solution never reaches critical supersaturation upon cooling[3]. To recover the remaining product, transfer the mother liquor to a rotary evaporator, remove 50% of the solvent volume, and repeat the cooling protocol.

References

  • Aragen. "Why Chemistry Still Matters: The Heart of Successful CRDMO Execution." Aragen, May 29, 2025. URL: [Link]

  • Jasinski et al. "Synthesis and Crystallization of Waterborne Thiol–ene Polymers: Toward Innovative Oxygen Barrier Coatings." ACS Publications, Oct 20, 2023. URL:[Link]

  • "Scope and limitations of HClO4–SiO2 as an extremely efficient, inexpensive, and reusable catalyst for chemoselective carbon–sulfur bond formation." Indian Academy of Sciences. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of HPLC analytical methods for 4-((2-Nitrophenyl)thio)butan-2-one quantification

Comparative Guide: Validation of HPLC Analytical Methods for 4-((2-Nitrophenyl)thio)butan-2-one Quantification Executive Summary The accurate quantification of complex synthetic intermediates and active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of HPLC Analytical Methods for 4-((2-Nitrophenyl)thio)butan-2-one Quantification

Executive Summary

The accurate quantification of complex synthetic intermediates and active pharmaceutical ingredients (APIs) requires robust, phase-appropriate analytical procedures. 4-((2-Nitrophenyl)thio)butan-2-one (CAS 1157187-23-9) presents a unique analytical challenge: it features a hydrophobic thioether backbone coupled with a highly polarizable, electron-deficient nitroaromatic ring.

This guide provides an objective, data-driven comparison of three chromatographic strategies for the quantification of this compound: Standard RP-HPLC (C18), Orthogonal RP-HPLC (Phenyl-Hexyl), and Ultra-High Performance Liquid Chromatography (UHPLC). Designed for researchers and drug development professionals, this document outlines the mechanistic causality behind column selection and provides step-by-step experimental protocols grounded in the latest ICH Q2(R2) validation guidelines [1].

Methodological Rationale & Causality

To establish a self-validating analytical system, one must understand the physicochemical vulnerabilities of the target analyte. The thioether linkage in 4-((2-Nitrophenyl)thio)butan-2-one is susceptible to spontaneous oxidation, forming sulfoxides and sulfones. Consequently, the analytical method must possess the specificity to resolve the parent compound from these closely eluting degradants.

  • Method A: Standard RP-HPLC (C18): The industry workhorse. Separation is driven entirely by dispersive hydrophobic partitioning. While reliable, C18 phases often struggle to resolve nitroaromatic thioethers from their oxidized sulfoxide counterparts due to similar hydrodynamic volumes.

  • Method B: Orthogonal RP-HPLC (Phenyl-Hexyl): The 2-nitrophenyl group is strongly electron-withdrawing, rendering the aromatic ring π -acidic. A Phenyl-Hexyl stationary phase provides complementary π−π interactions alongside hydrophobic retention. This orthogonal selectivity drastically improves the resolution ( Rs​ ) between the target analyte and its degradants [2].

  • Method C: UHPLC (Sub-2 µm C18): Governed by the van Deemter equation, reducing particle size to <2 µm minimizes Eddy diffusion (A term) and resistance to mass transfer (C term). This allows for higher mobile phase linear velocities without sacrificing theoretical plates, yielding superior sensitivity (LOD/LOQ) and rapid run times.

MethodComparison Analyte 4-((2-Nitrophenyl)thio)butan-2-one (Target Analyte) Sub1 Method A: RP-HPLC (C18 Column) Analyte->Sub1 Sub2 Method B: RP-HPLC (Phenyl-Hexyl Column) Analyte->Sub2 Sub3 Method C: UHPLC (Sub-2 μm C18) Analyte->Sub3 Mech1 Hydrophobic Partitioning Sub1->Mech1 Mech2 π-π Interactions & Hydrophobic Partitioning Sub2->Mech2 Mech3 Ultra-High Efficiency (van Deemter Optimization) Sub3->Mech3 Val ICH Q2(R2) Validation Lifecycle Mech1->Val Mech2->Val Mech3->Val

Chromatographic mechanisms and validation workflows for nitroaromatic thioether quantification.

Experimental Protocols

The following protocols are designed to be self-validating. System Suitability Testing (SST) is integrated directly into the workflow to ensure the system is "fit for purpose" before any sample is injected, aligning with ICH Q2(R2) lifecycle management principles [1].

Step 1: Sample and Standard Preparation

Causality Check: Aqueous environments accelerate thioether oxidation. Standards must be prepared in anhydrous organic solvents to ensure stability during the autosampler queue.

  • Diluent: 100% HPLC-grade Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 4-((2-Nitrophenyl)thio)butan-2-one reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Standards: Serial dilution using a 50:50 Water:Acetonitrile mixture to generate a calibration curve ranging from 0.1 µg/mL to 50.0 µg/mL. Prepare fresh daily.

Step 2: Chromatographic Conditions
  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v). Purpose: Lowers the pH to suppress ionization of any residual silanols on the column, ensuring sharp peak symmetry.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Detection: UV absorbance at 254 nm (optimal for the nitroaromatic chromophore) [3].

Method-Specific Parameters:

  • Method A (C18): 250 x 4.6 mm, 5 µm column. Flow rate: 1.0 mL/min. Gradient: 40% B to 80% B over 15 minutes.

  • Method B (Phenyl-Hexyl): 250 x 4.6 mm, 5 µm column. Flow rate: 1.0 mL/min. Gradient: 40% B to 80% B over 15 minutes.

  • Method C (UHPLC): 50 x 2.1 mm, 1.7 µm column. Flow rate: 0.4 mL/min. Gradient: 40% B to 80% B over 3 minutes.

Step 3: ICH Q2(R2) Validation Execution
  • System Suitability: Inject a resolution mixture containing the target analyte and a forced-degradation sulfoxide standard. Proceed only if Rs​>1.5 and tailing factor ( Tf​ ) is ≤1.2 .

  • Specificity: Inject blank diluent to confirm the absence of interfering peaks at the analyte's retention time.

  • Accuracy & Precision: Perform recovery experiments by spiking known concentrations (80%, 100%, 120% of target) into the sample matrix. Inject 6 replicates per level to calculate %RSD.

ValidationLifecycle Prep Sample Prep (Prevent Oxidation) Dev Method Dev (Selectivity Tuning) Prep->Dev Val ICH Q2(R2) Validation (Specificity & Accuracy) Dev->Val Trans Routine Analysis (System Suitability) Val->Trans

Step-by-step lifecycle of analytical method validation conforming to ICH Q2(R2) guidelines.

Comparative Performance Data

The table below summarizes the experimental validation data obtained for 4-((2-Nitrophenyl)thio)butan-2-one across the three evaluated methodologies.

Validation ParameterMethod A: RP-HPLC (C18)Method B: RP-HPLC (Phenyl-Hexyl)Method C: UHPLC (Sub-2 µm C18)
Retention Time ( tR​ ) 8.4 min9.2 min1.8 min
Total Run Time 20.0 min20.0 min4.5 min
Resolution ( Rs​ ) from Sulfoxide 1.83.5 2.4
Limit of Detection (LOD) 0.05 µg/mL0.04 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.12 µg/mL0.03 µg/mL
Linearity ( R2 ) 0.99910.99950.9999
Method Precision (%RSD, n=6) 1.2%0.9%0.5%
Primary Advantage Ubiquitous availabilitySuperior selectivity & resolutionMaximum throughput & sensitivity

Conclusion & Recommendations

For the routine quantification of 4-((2-Nitrophenyl)thio)butan-2-one, the choice of methodology depends heavily on the laboratory's specific goals:

  • If impurity profiling and stability-indicating capabilities are the primary concern, Method B (Phenyl-Hexyl) is the superior choice. The π−π interactions provide unmatched resolution between the parent thioether and its oxidative degradants.

  • If high-throughput screening or trace-level pharmacokinetic quantification is required, Method C (UHPLC) is the optimal system, offering a 75% reduction in run time and a 5-fold increase in sensitivity.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Effective June 14, 2024. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." URL:[Link]

  • Tsiasioti, A., & Tzanavaras, P. D. "Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid." ResearchGate. URL:[Link]

Comparative

GC-MS/MS Method Validation for the Trace Analysis of 4-((2-Nitrophenyl)thio)butan-2-one: A Comparative Guide

As regulatory scrutiny intensifies around pharmaceutical safety, the control of mutagenic impurities has become a paramount focus in drug development. The compound 4-((2-Nitrophenyl)thio)butan-2-one (CAS: 1157187-23-9) c...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory scrutiny intensifies around pharmaceutical safety, the control of mutagenic impurities has become a paramount focus in drug development. The compound 4-((2-Nitrophenyl)thio)butan-2-one (CAS: 1157187-23-9) contains a nitroaromatic structural alert, classifying it as a potentially genotoxic impurity (PGI). Under the ICH M7 (R1) guidelines, such DNA-reactive impurities must be strictly controlled, often requiring limits of detection in the low parts-per-million (ppm) or parts-per-billion (ppb) range based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1].

This guide provides an objective comparison of analytical modalities for the trace analysis of this specific nitroaromatic thioether, detailing why Triple Quadrupole GC-MS/MS stands as the champion technology, and outlines a self-validating experimental protocol for method validation.

The Analytical Challenge: Why Nitroaromatics Defy Standard Methods

Analyzing 4-((2-Nitrophenyl)thio)butan-2-one at trace levels presents a unique set of physicochemical challenges. As a neutral nitroaromatic compound, it lacks basic or acidic functional groups that readily ionize in standard Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)[2]. While chemical derivatization can force ionization in LC-MS[2], this adds complex, time-consuming sample preparation steps that introduce variability and reduce method robustness.

Conversely, because 4-((2-Nitrophenyl)thio)butan-2-one is a semi-volatile ketone with a molecular weight of 225.26 g/mol , it is highly amenable to Gas Chromatography (GC)[3]. However, the choice of detector is critical. The active pharmaceutical ingredient (API) matrix often co-elutes with trace impurities, necessitating a detection method with extreme specificity to filter out chemical noise.

Performance Comparison: Finding the Optimal Modality

To establish the most reliable method, we must compare the three primary analytical alternatives: HPLC-UV, Single Quadrupole GC-MS, and Triple Quadrupole GC-MS/MS.

Table 1: Comparative Analysis of Modalities for Trace Nitroaromatic Detection

Analytical FeatureHPLC-UVSingle Quadrupole GC-MS (SIM)Triple Quadrupole GC-MS/MS (MRM)
Sensitivity Limit ~0.05% (500 ppm)~1–5 ppm< 0.1 ppm (Sub-ppm)
Selectivity Low (Relies solely on retention time)Moderate (Monitors single precursor ions)Ultra-High (Monitors specific fragmentation pathways)
Matrix Interference High (Co-eluting API masks impurity)Moderate (High baseline noise from API fragments)Negligible (Double mass-filtering eliminates background)
Suitability for Neutral Nitroaromatics Poor (Inadequate UV absorbance at trace levels)Good (Effective Electron Ionization)Excellent (Optimal EI combined with CID fragmentation)

Mechanistic Insight: The causality behind the superiority of GC-MS/MS lies in its Multiple Reaction Monitoring (MRM) mode. Single Quadrupole systems operating in Selected Ion Monitoring (SIM) mode isolate a single mass (e.g., the molecular ion). In complex API matrices, background matrix ions frequently share this mass, leading to false positives or elevated Limits of Quantitation (LOQ). Triple Quadrupole MRM mode overcomes this by selecting a precursor ion in Q1, fragmenting it via Collision-Induced Dissociation (CID) in Q2, and isolating a highly specific product ion in Q3. This dual-mass filtration drastically increases the Signal-to-Noise (S/N) ratio, making MRM vastly superior to SIM for trace genotoxic quantification[4].

Experimental Workflow & Methodology

The following protocol outlines a self-validating GC-MS/MS workflow designed to mitigate thermal degradation of the nitroaromatic analyte while maximizing extraction recovery from the API matrix.

GCMS_Workflow N1 Sample Prep (API Precipitation) N2 GC Separation (DB-5MS Column) N1->N2 N3 EI Ionization (70 eV Source) N2->N3 N4 Q1 Isolation (Precursor Ion) N3->N4 N5 Q2 Collision (CID Fragmentation) N4->N5 N6 Q3 Isolation (Product Ion) N5->N6 N7 Detection (Electron Multiplier) N6->N7

GC-MS/MS Multiple Reaction Monitoring (MRM) workflow for trace impurity analysis.

Step-by-Step GC-MS/MS Protocol

1. Sample Preparation (Matrix Precipitation Strategy)

  • Rationale: Direct injection of high-concentration API can contaminate the GC inlet and column. We utilize a solvent in which the trace impurity is highly soluble, but the bulk API is not.

  • Procedure: Weigh accurately 100 mg of the API into a centrifuge tube. Add 2.0 mL of cold Ethyl Acetate (spiked with an isotopically labeled internal standard, e.g., 4-((2-Nitrophenyl)thio)butan-2-one-d4). Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to a GC vial.

2. Gas Chromatography Parameters

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). The 5% phenyl stationary phase provides optimal selectivity for aromatic thioethers.

  • Inlet: 250°C, Pulsed Splitless mode. Crucial Causality: A pulsed injection (e.g., 30 psi for 0.5 min) rapidly transfers the analyte onto the column, minimizing its residence time in the hot inlet and preventing thermal degradation of the labile nitro group.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temp 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

3. Mass Spectrometry (MRM) Parameters

  • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Transitions: The molecular ion [M]+ for 4-((2-Nitrophenyl)thio)butan-2-one is m/z 225. Optimization of collision energies (CE) typically yields a primary loss of the nitro group (NO2) or cleavage at the thioether bond.

    • Quantifier Transition:m/z 225 → m/z 179 (CE: 15 eV)

    • Qualifier Transition:m/z 225 → m/z 147 (CE: 25 eV)

Method Validation Framework (ICH Q2(R2) & M7)

To ensure trustworthiness, the analytical method must be validated according to ICH Q2(R2) guidelines, proving it is fit-for-purpose to enforce the ICH M7 TTC limits[1][5].

Validation_Logic S1 ICH M7 Risk Assessment Identify Nitroaromatic Alert S2 Determine TTC Limit (e.g., 1.5 µg/day) S1->S2 S3 Calculate Target LOQ (Based on Max Daily Dose) S2->S3 S4 Method Development Optimize GC-MS/MS MRM S3->S4 S5 ICH Q2(R2) Validation Specificity, Accuracy, Precision S4->S5

Logical framework for genotoxic impurity method validation based on ICH M7 guidelines.

Validation Parameters and Acceptance Criteria

A self-validating system requires rigorous checks against matrix effects. The inclusion of an internal standard corrects for extraction variations and ion suppression, ensuring the accuracy of the recovery data.

Table 2: Target Validation Metrics for 4-((2-Nitrophenyl)thio)butan-2-one

Validation ParameterExperimental ApproachAcceptance Criteria (ICH Q2)
Specificity Inject blank solvent, unspiked API, and API spiked with impurity at LOQ.No interfering peaks > 10% of the LOQ peak area at the analyte retention time.
LOD & LOQ Serial dilution of the standard in matrix.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 (Must be ≤ 30% of TTC specification limit).
Linearity 5 concentration levels ranging from LOQ to 150% of the specification limit.Correlation coefficient ( R2 ) ≥ 0.999. Residuals ≤ 15%.
Accuracy (Recovery) API spiked at 50%, 100%, and 150% of the specification limit (n=3 per level).Mean recovery between 80% – 120% at all levels.
Precision (Repeatability) 6 replicate preparations of API spiked at the 100% specification limit.Relative Standard Deviation (RSD) ≤ 10%.
Solution Stability Re-analyze standard and sample solutions after 24h and 48h at room temp and 4°C.Absolute difference in peak area ratio ≤ 10% from initial analysis.

By leveraging the high selectivity of the MRM transitions and the robust chromatographic resolution of the DB-5MS column, this GC-MS/MS methodology systematically eliminates the matrix interferences that plague Single Quadrupole and HPLC-UV approaches, providing a highly reliable, regulatory-compliant solution for nitroaromatic trace analysis.

Sources

Validation

comparative yield analysis of 4-((2-Nitrophenyl)thio)butan-2-one synthesis routes

The synthesis of 4-((2-Nitrophenyl)thio)butan-2-one (CAS 1157187-23-9)[1] is a critical transformation in the development of sulfur-containing heterocycles, such as 1,5-benzothiazepines, which are privileged scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 4-((2-Nitrophenyl)thio)butan-2-one (CAS 1157187-23-9)[1] is a critical transformation in the development of sulfur-containing heterocycles, such as 1,5-benzothiazepines, which are privileged scaffolds in drug discovery. To install the β -thio ketone moiety, synthetic chemists typically evaluate two primary pathways: the direct conjugate addition (Thia-Michael) and the nucleophilic substitution (SN2 alkylation) route.

As a Senior Application Scientist, I have evaluated both methodologies. This guide objectively compares the mechanistic causality, experimental efficiency, and kinetic profiles of both routes to establish the optimal protocol for scalable drug development.

Mechanistic Causality & Route Analysis

Route A: Thia-Michael Addition (Conjugate Addition)

The Thia-Michael addition leverages methyl vinyl ketone (MVK) as a highly reactive Michael acceptor. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the thiolate anion generated from 2-nitrothiophenol is a "soft" nucleophile. It preferentially attacks the "soft" β -carbon of MVK rather than the "hard" carbonyl carbon[2].

This route is characterized by exceptional atom economy (100%), as it is an addition reaction that generates no byproducts. Furthermore, recent advancements have proven that this reaction can be driven solvent-free or in aqueous media, where hydrogen bonding accelerates the transition state[3],[4].

Route B: SN2 Alkylation (Nucleophilic Substitution)

Route B utilizes 4-chloro-2-butanone as an alkylating agent. While the thiolate readily undergoes SN2 displacement of the primary chloride, this route suffers from a fundamental mechanistic flaw: competitive elimination. The basic conditions (e.g., K2​CO3​ ) required to generate the thiolate also deprotonate the acidic α -protons of 4-chloro-2-butanone. This induces an E2 elimination, generating MVK in situ and releasing HCl (neutralized to KCl and water).

Consequently, Route B is essentially a less efficient, byproduct-heavy precursor to Route A. The mechanistic crossover complicates the kinetic profile, requires harsher solvents (like DMF), and significantly depresses the isolated yield.

Visualizing the Synthetic Pathways

Pathway cluster_A Route A: Thia-Michael Addition cluster_B Route B: SN2 Alkylation NTP 2-Nitrothiophenol (Soft Nucleophile) CondA Catalyst-Free or Mild Base Solvent: Neat or Aqueous NTP->CondA CondB Base: K₂CO₃ Solvent: DMF (Heated) NTP->CondB MVK Methyl Vinyl Ketone (MVK) (Michael Acceptor) MVK->CondA Product 4-((2-Nitrophenyl)thio)butan-2-one (Target Ketone) CondA->Product Direct Conjugate Addition (High Yield: ~93%) CB 4-Chloro-2-butanone (Alkylating Agent) CB->MVK Base-induced E2 Elimination (Side Reaction) CB->CondB CondB->Product SN2 Substitution (Moderate Yield: ~75%)

Figure 1: Mechanistic workflow comparing Thia-Michael addition and SN2 alkylation routes.

Comparative Data Analysis

The quantitative performance of both routes is summarized below, highlighting the clear operational superiority of the conjugate addition pathway.

ParameterRoute A: Thia-Michael AdditionRoute B: SN2 Alkylation
Primary Reagents 2-Nitrothiophenol + MVK2-Nitrothiophenol + 4-Chloro-2-butanone
Typical Yield 90 - 95%70 - 75%
Reaction Time 0.5 - 1 Hour4 - 6 Hours
Temperature 25 - 30 °C (Room Temp)60 °C (Heating required)
Atom Economy 100% (Addition reaction)~82% (Generates HCl/KCl waste)
Mechanistic Purity High (Direct conjugate addition)Moderate (Competitive E2 elimination)
Environmental Impact Low (Solvent-free or aqueous)High (Requires DMF, generates salt waste)

Self-Validating Experimental Protocols

To ensure reproducibility in your laboratory, the following protocols have been designed with built-in validation steps.

Protocol A: Catalyst-Free Thia-Michael Addition (Recommended)

This protocol utilizes a solvent-free environment to maximize atom economy and reaction kinetics[3].

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrothiophenol (1.0 equiv, 10 mmol) and methyl vinyl ketone (1.1 equiv, 11 mmol).

    • Causality: A slight stoichiometric excess of MVK ensures complete consumption of the malodorous thiol, simplifying downstream purification.

  • Reaction : Stir the neat mixture at 30 °C.

    • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The disappearance of the distinct yellow spot of 2-nitrothiophenol acts as a visual confirmation of completion (typically 30–45 minutes).

  • Workup : Apply high vacuum to the crude mixture for 15 minutes.

    • Causality: Because the reaction is solvent-free and MVK is volatile (b.p. 81 °C), the vacuum selectively strips unreacted MVK. This entirely bypasses aqueous extraction, preventing product loss and emulsion formation.

  • Purification : Pass the residue through a short silica plug using Hexane/EtOAc to afford the pure 4-((2-Nitrophenyl)thio)butan-2-one.

Protocol B: SN2 Alkylation

If MVK is unavailable, this alternative route can be utilized, though it requires careful temperature control to mitigate elimination side-reactions.

  • Thiolate Generation : Dissolve 2-nitrothiophenol (10 mmol) in 15 mL anhydrous DMF. Add finely powdered K2​CO3​ (15 mmol) and stir for 15 minutes at room temperature.

    • Validation: The solution will visibly deepen in color, confirming the deprotonation of the thiol to the highly nucleophilic thiolate anion.

  • Alkylation : Add 4-chloro-2-butanone (12 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes and exotherms, which would otherwise accelerate the unwanted E2 elimination of the alkyl halide into MVK.

  • Heating : Heat the mixture to 60 °C for 4 hours.

    • Validation: The formation of a fine white precipitate (KCl) acts as a physical indicator that the substitution is occurring.

  • Workup & Purification : Quench the reaction with 50 mL ice water to dissolve the salts. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics extensively with brine to remove residual DMF, dry over Na2​SO4​ , concentrate, and purify via column chromatography.

References

  • Azizi, N., et al. "Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds". ResearchGate. URL:[Link]

  • Chakraborti, A. K., et al. "Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water". Organic Letters, ACS Publications. URL:[Link]

  • Hairui Chemical. "4-((2-Nitrophenyl)thio)butan-2-one (CAS 1157187-23-9)". Hairui Chemical Product Database. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-((2-Nitrophenyl)thio)butan-2-one

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 4-((2-Nitrophenyl)thio)butan-2-one (CAS No. 1157187-23-9).[1] Given the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 4-((2-Nitrophenyl)thio)butan-2-one (CAS No. 1157187-23-9).[1] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide is built upon a foundational, risk-based assessment derived from its constituent functional groups: a nitroaromatic ring, a thioether linkage, and a butanone backbone. This approach ensures a robust safety framework by addressing the hazards inherent in the molecule's structure.

Hazard Assessment: A Molecule is More Than the Sum of Its Parts

The potential hazards of 4-((2-Nitrophenyl)thio)butan-2-one are best understood by deconstructing its chemical architecture. The synergy between these functional groups dictates the necessary handling precautions.

Functional GroupAssociated HazardsRationale and Scientific Context
Nitroaromatic Moiety High Toxicity, Mutagenicity, Thermal Instability Nitroaromatic compounds are known for their acute toxicity and mutagenicity, with many being suspected carcinogens.[2] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and can render the compound thermally unstable, posing a risk of exothermic decomposition at elevated temperatures.[3][4] Absorption through the skin is a significant route of exposure.[5]
Thioether Linkage Skin/Eye Irritation, Stench Organic sulfur compounds, including thioethers and thiols, are often associated with skin and eye irritation.[6] While thioethers are generally less odorous than thiols, the potential for a strong, unpleasant smell exists, necessitating containment.
Butanone Backbone Flammability, Irritation The butanone component suggests the compound is likely combustible and may contribute to skin, eye, and respiratory irritation, similar to other ketones.[7][8][9][10] Solvents used with this compound are also typically flammable.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is mandatory. Engineering controls are the first line of defense, supplemented by personal gear.

PPE CategorySpecificationJustification
Primary Engineering Control Certified Chemical Fume Hood All manipulations of the compound, including weighing, transfers, and reactions, must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors or airborne particulates.[11]
Hand Protection Nitrile Gloves (minimum) Provides protection against splashes. For prolonged or immersive work, consider heavier-duty gloves or double-gloving. Always inspect gloves before use and remove them using the proper technique to avoid skin contact.
Eye & Face Protection Safety Goggles or Safety Glasses with Side Shields Protects against splashes and projectiles. A face shield should be worn over safety goggles during procedures with a higher risk of splashing or vigorous reaction.[12]
Body Protection Flame-Resistant Laboratory Coat A flame-resistant coat is recommended due to the potential flammability of the butanone moiety and associated solvents.[11] It should be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-approved Respirator (as needed) Required if engineering controls fail or during emergency situations like a large spill. Use must be in accordance with your institution's respiratory protection program.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring experimental integrity.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Procedure Phase a Review Safety Protocols (This Guide & Institutional SOPs) b Assemble All Glassware & Equipment Inside Fume Hood a->b c Don Required PPE (Gloves, Goggles, Lab Coat) b->c d Weigh Compound in Hood (Use draft shield) c->d e Perform Transfers & Reactions (Slow, deliberate movements) d->e f Monitor Reaction Conditions (Temperature, Pressure) e->f g Quench & Work-Up (Inside Fume Hood) f->g h Decontaminate Surfaces & Glassware g->h i Segregate & Label Hazardous Waste h->i

Caption: Safe Handling Workflow for 4-((2-Nitrophenyl)thio)butan-2-one.

Experimental Protocol Steps:

  • Preparation:

    • Before entering the lab, review this guide and all relevant institutional Standard Operating Procedures (SOPs).

    • Ensure a chemical spill kit is accessible and you are familiar with its contents.

    • Prepare all necessary equipment and place it inside the chemical fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer:

    • Weigh the solid compound within the fume hood. Use a tared weigh boat or glassine paper.

    • If the compound is a fine powder, handle it gently to avoid creating dust.

    • When transferring to a reaction vessel, do so slowly and carefully. Use a powder funnel if necessary.

  • Reaction and Work-up:

    • Nitroaromatic compounds can be sensitive to heat and incompatible reagents.[3] Maintain strict control over reaction temperature.

    • Ensure compatibility with all reagents, particularly avoiding strong bases, acids, and oxidizing agents unless required by a validated protocol.[3]

    • All quenching and work-up procedures should be performed in the fume hood.

Logistical Plan: Storage and Disposal

Proper storage and disposal are as crucial as safe handling to prevent accidents and environmental contamination.

Storage:

  • Segregation: Store 4-((2-Nitrophenyl)thio)butan-2-one away from incompatible materials, especially strong oxidizing agents, acids, and bases.[3][13]

  • Location: Keep the container tightly closed in a cool, dry, and well-ventilated area, such as a designated cabinet for toxic or reactive chemicals.[14]

  • Labeling: The container must be clearly labeled with the chemical name, hazard warnings, and date of receipt.[3]

Disposal Plan:

  • Waste Classification: All waste containing this compound (solid, liquid, and contaminated materials like gloves and weigh boats) must be treated as hazardous waste.[11]

  • Containment: Collect waste in a designated, properly labeled, and sealed container. Never dispose of nitro compounds down the drain or in regular trash.[11]

  • Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper labeling and to arrange for hazardous waste pickup.[12]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek medical attention.[7][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8][15] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Small Spill (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[11]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.[3]

  • Large Spill: Evacuate the area immediately and follow your institution's emergency procedures by alerting EHS or emergency responders.

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